Diphenylphosphinic Anhydride

描述

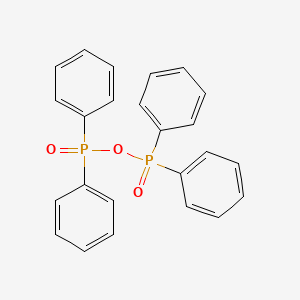

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[diphenylphosphoryloxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAYANNRWHXQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346523 | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5849-36-5 | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenylphosphinic Anhydride and Analogues

Direct Synthetic Routes

Direct synthetic routes to diphenylphosphinic anhydride (B1165640) involve the formation of the P-O-P anhydride linkage from various phosphorus-containing precursors. These methods can be broadly categorized into oxidation pathways starting from lower oxidation state phosphorus compounds and condensation reactions involving phosphinic halides and appropriate nucleophiles.

Oxidation Pathways from Lower Oxidation State Phosphorus Compounds

Oxidative methods provide a valuable avenue for the synthesis of diphenylphosphinic anhydride, leveraging the conversion of phosphorus compounds in lower oxidation states to the desired P(V) anhydride.

The oxidation of tetraphenyldiphosphine provides a direct route to its corresponding dioxide, a precursor to the anhydride. While direct oxidation of tetraphenyldiphosphine with oxygen primarily yields tetraphenyldiphosphine dioxide, the subsequent conversion of this dioxide to this compound has been documented.

Further research has explored the reactions of diphenylchlorophosphine that can lead to the formation of this compound, often through intermediates that are subsequently oxidized.

A key method for the preparation of this compound involves the oxidation of tetraphenyldiphosphine dioxide. The oxidation of tetraphenyldiphosphine dioxide using an equimolar quantity of a peroxy acid, such as peroxybenzoic acid, results in the formation of this compound in good yield.

Reaction Data:

| Starting Material | Oxidizing Agent | Product | Yield |

| Tetraphenyldiphosphine dioxide | Peroxybenzoic acid (1 equiv.) | This compound | Good |

Reactions Involving Phosphinic Halides and Corresponding Nucleophiles

Condensation reactions between phosphinic halides and suitable nucleophiles represent a versatile and widely employed strategy for the synthesis of this compound and its analogues.

The reaction between ethyl diphenylphosphinite and diphenylphosphinic chloride serves as a direct method for the formation of a mixed phosphinic-phosphinous anhydride, specifically diphenylphosphinic diphenylphosphinous anhydride. acs.org This reaction underscores the reactivity of phosphinites as nucleophiles towards phosphinic halides.

A significant synthetic route to this compound involves the condensation of diphenylphosphine oxide with diphenylphosphinic chloride. acs.org This reaction is effectively promoted by the presence of a tertiary amine, which acts as a base to facilitate the reaction. acs.org The tertiary amine deprotonates the diphenylphosphine oxide, generating a more nucleophilic phosphinoyl anion that readily attacks the electrophilic phosphorus center of diphenylphosphinic chloride, leading to the formation of the anhydride linkage and the tertiary amine hydrochloride salt as a byproduct.

Reaction Scheme:

Ph₂P(O)H + Ph₂P(O)Cl + R₃N → [Ph₂P(O)]₂O + R₃NH⁺Cl⁻

This method provides a convenient and efficient pathway to this compound under relatively mild conditions. The choice of tertiary amine can influence the reaction rate and yield.

Reaction of Diphenylphosphinic Acid with Acetic Anhydride

The reaction between diphenylphosphinic acid and acetic anhydride serves as a direct method for the synthesis of this compound, proceeding through an initial mixed anhydride intermediate. When diphenylphosphinic acid is dissolved in acetic anhydride at room temperature, acetic this compound is formed. This mixed anhydride can be isolated and has been characterized by NMR spectroscopy. The methyl protons of the acetyl group exhibit spin coupling to the phosphorus atom. tandfonline.com

Upon heating, the acetic this compound undergoes disproportionation to yield this compound and acetic anhydride. This process is influenced by temperature, with increased temperatures favoring the formation of the symmetric this compound. tandfonline.com The progress of this disproportionation can be monitored by NMR spectroscopy, where the appearance of a new acetyl methyl peak and changes in the aromatic region signal the formation of this compound. tandfonline.com

| Reactants | Conditions | Intermediate Product | Final Product (after heating) |

|---|---|---|---|

| Diphenylphosphinic Acid, Acetic Anhydride | Room Temperature | Acetic this compound | This compound |

In Situ Generation and Mixed Anhydride Formation Strategies

Formation from Nα-Protected Amino Acids and Diphenylphosphinic Chloride for Activation

Diphenylphosphinic chloride is a valuable reagent for the activation of Nα-protected amino acids in peptide synthesis, proceeding through the in situ formation of a diphenylphosphinic carboxylic mixed anhydride. rsc.org This method has been critically evaluated for its efficiency in forming peptide bonds. The activation of the Nα-protected amino acid is typically carried out in the presence of a tertiary amine base, such as N-methylmorpholine (NMM), at low temperatures. tcichemicals.com

The formation of the mixed anhydride is rapid, often occurring almost instantaneously upon the addition of diphenylphosphinic chloride to the solution of the protected amino acid and base. rsc.org The subsequent aminolysis, or coupling with the amino group of another amino acid or peptide, is also a fast process. The utility of this method has been demonstrated in the stepwise synthesis of various peptides. rsc.org The course of both the mixed anhydride formation and the aminolysis can be effectively monitored using ³¹P NMR spectroscopy. rsc.org

| Nα-Protected Amino Acid | Amino Component | Coupling Product | Yield (%) |

|---|---|---|---|

| Z-Val | Ala-OMe | Z-Val-Ala-OMe | 81 |

| Boc-Leu | Gly-OEt | Boc-Leu-Gly-OEt | 85 |

| Fmoc-Phe | Val-OBzl | Fmoc-Phe-Val-OBzl | 78 |

Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, Fmoc = 9-Fluorenylmethyloxycarbonyl

Carboxylic Acid Activation with Chlorodiphenylphosphinite and Tertiary Amines

The activation of carboxylic acids for the formation of amides and esters can be achieved through the use of chlorodiphenylphosphinite in the presence of a tertiary amine. This method involves the in situ generation of a reactive phosphinitic mixed anhydride. The tertiary amine acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which then reacts with chlorodiphenylphosphinite.

This methodology provides a versatile route for the synthesis of amides, including challenging couplings between sterically hindered carboxylic acids and weakly nucleophilic amines. The reaction proceeds under mild conditions and typically provides good to excellent yields of the desired amide products. The reactive intermediate generated is highly susceptible to nucleophilic attack by the amine, leading to efficient amide bond formation.

Role in Transformations of Secondary Phosphine Oxides and H-Phosphinates with Hypervalent Iodine Reagents

This compound can be formed during the oxidation of secondary phosphine oxides, such as diphenylphosphine oxide, and H-phosphinates with hypervalent iodine(III) reagents like iodosylbenzene and (diacetoxyiodo)benzene (DIB). rsc.orgnih.gov These reactions are of interest for the synthesis of various organophosphorus compounds.

When secondary phosphine oxides react with iodosylbenzene in aprotic solvents, the primary products are the corresponding phosphinic acids and their anhydrides. nih.gov The reaction is believed to proceed through an intermediate where the phosphorus atom adds to the iodine(III) center. rsc.org In the absence of a nucleophilic solvent like an alcohol, this intermediate can lead to the formation of the phosphinic acid, which can then dehydrate to form the anhydride, or the anhydride may be formed through other pathways involving the reaction intermediates.

| Reactants | Solvent | Major Products |

|---|---|---|

| Diphenylphosphine Oxide, Iodosylbenzene | Aprotic (e.g., Dichloromethane) | Diphenylphosphinic Acid, this compound |

| Diphenylphosphine Oxide, (Diacetoxyiodo)benzene | Alcohol (in the presence of a base) | Alkyl Diphenylphosphinate (B8688654) |

Formation as Reaction Byproducts and Intermediates

Generation from Ambident Phosphorus Nucleophiles and Phosphorus Electrophiles

This compound can be generated as a byproduct or intermediate in reactions involving ambident phosphorus nucleophiles and phosphorus electrophiles. nih.gov A key example is the reaction of a salt of a secondary phosphine oxide, such as diphenylphosphine oxide, with a phosphorus electrophile like diphenylphosphinous chloride. The anion of the secondary phosphine oxide is an ambident nucleophile, with potential reactive sites at both the phosphorus and oxygen atoms.

Reaction at the oxygen center (O-phosphorylation) leads to the formation of a mixed phosphinic-phosphinous anhydride. This mixed anhydride can be unstable and may disproportionate or react further to yield the symmetric this compound. nih.gov The reaction of diphenylphosphine oxide with diphenylphosphinous chloride in the absence of a base has been shown to produce diphenylphosphinic acid, suggesting a complex reaction pathway where the anhydride may be an intermediate. tandfonline.com In the presence of a tertiary amine, this reaction can lead to a mixture of products including tetraphenyldiphosphine monoxide, diphenylphosphinic diphenylphosphinous anhydride, and this compound. nih.gov

Isomerization Processes in Diphosphorus Systems

The synthesis of this compound through the isomerization of diphosphorus systems is not a widely documented or standard method. Diphosphorus compounds, which contain a P-P bond, can undergo various rearrangements and reactions. One relevant example of a diphosphorus compound is tetraphenyldiphosphine monoxide, Ph₂P(O)PPh₂. This molecule possesses both a trivalent and a pentavalent phosphorus center. While this compound is utilized in other synthetic applications, such as the phosphinylphosphination of alkynes, its direct isomerization to form this compound, [Ph₂P(O)]₂O, has not been detailed in available scientific literature.

The theoretical isomerization of a compound like tetraphenyldiphosphine monoxide to this compound would involve a significant rearrangement of the P-P bond into a P-O-P linkage. Such a process would likely require specific conditions to facilitate the cleavage of the P-P bond and the insertion of an oxygen atom, which may not be energetically favorable compared to other reaction pathways.

Another related concept is the tautomeric equilibrium that exists for diphenylphosphine oxide, which is in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH) wikipedia.org. While this represents a form of isomerization, it involves a P-H compound and does not directly lead to the formation of the anhydride from a diphosphorus precursor.

Disproportionation Reactions Yielding this compound Species

Disproportionation reactions involve a species in an intermediate oxidation state undergoing simultaneous oxidation and reduction to form two different products. While disproportionation is a known reaction pathway for some phosphorus compounds, its application to directly yield this compound is not a commonly reported synthetic strategy.

For instance, the disproportionation of phenylphosphinic acid, PhP(H)(=O)OH, has been reported to yield phenylphosphine (PhPH₂) and phenylphosphonic acid sciencemadness.org. This demonstrates the principle of disproportionation in organophosphorus chemistry but does not produce an anhydride.

Applying this concept to compounds directly related to this compound, one might consider the disproportionation of diphenylphosphinic acid itself. However, the thermal decomposition of diphenylphosphinic acid typically leads to dehydration to form the anhydride, rather than a redox disproportionation.

Another potential candidate for disproportionation could be diphenylphosphine oxide. In theory, this compound could disproportionate into a more reduced species like diphenylphosphine and a more oxidized species, which could then potentially lead to the formation of this compound. However, the oxidation of diphenylphosphine is a facile process, with an intermediate in this oxidation being diphenylphosphine oxide itself, which then proceeds to form diphenylphosphinic acid wikipedia.org. This suggests that a disproportionation pathway for diphenylphosphine oxide to the anhydride is not a favored process.

Mechanistic Investigations of Diphenylphosphinic Anhydride Reactions

Nucleophilic Acyl Substitution Mechanisms

General Mechanistic Framework for Anhydride (B1165640) Reactivity

Diphenylphosphinic anhydride, like carboxylic acid anhydrides, participates in nucleophilic acyl substitution reactions. The general mechanism involves a two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com The carbonyl carbon in an anhydride is electrophilic, meaning it is susceptible to attack by nucleophiles. libretexts.org When a nucleophile attacks, the carbon-oxygen double bond breaks, and a tetrahedral intermediate is formed. vanderbilt.edu

The general reactivity trend for carboxylic acid derivatives is as follows:

Acid Chlorides > Acid Anhydrides > Esters > Amides

This trend is influenced by the ability of the leaving group to depart. More stable leaving groups correspond to more reactive acyl compounds.

Specific Mechanistic Pathways in Peptide Bond Formation

This compound is a valuable reagent in peptide synthesis, where it facilitates the formation of peptide bonds, which are amide linkages between amino acids. rsc.orgwikipedia.org The synthesis of peptides involves the reaction of the carboxyl group of one amino acid with the amino group of another. wikipedia.org To achieve this, the carboxyl group must be "activated" to make it more susceptible to nucleophilic attack by the amino group. ekb.eg

Diphenylphosphinic carboxylic mixed anhydrides, formed in situ from an Nα-protected amino acid and diphenylphosphinic chloride, serve as these activated species. rsc.org The mechanism proceeds via a nucleophilic acyl substitution pathway. The amino group of the second amino acid acts as the nucleophile, attacking the carbonyl carbon of the mixed anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the diphenylphosphinate (B8688654) anion is eliminated as a leaving group, resulting in the formation of the new peptide bond. rsc.org

One of the challenges in peptide synthesis is to prevent side reactions and racemization (the loss of stereochemical integrity at the chiral center of the amino acid). mdpi.com The use of this compound can help to minimize these issues. The reaction conditions and the nature of the protecting groups on the amino acids are crucial for a successful and clean peptide coupling reaction. wikipedia.org

Oxidation-Reduction Reaction Mechanisms

Role in the Epoxidation of Alkenes by Hydrogen Peroxide

While not a direct reactant, the principles of anhydride chemistry are relevant to understanding certain oxidation reactions, such as the epoxidation of alkenes. Epoxidation is the formation of an epoxide (a three-membered ring containing an oxygen atom) from an alkene. leah4sci.com Peroxycarboxylic acids, which can be formed in situ from carboxylic anhydrides and hydrogen peroxide, are common reagents for this transformation. nih.gov

The mechanism of epoxidation with a peroxyacid is a concerted process, often referred to as the "butterfly mechanism". libretexts.org In this mechanism, the alkene's double bond acts as a nucleophile and attacks the electrophilic oxygen of the peroxyacid. libretexts.org Simultaneously, several bond-forming and bond-breaking events occur in a cyclic transition state, leading to the formation of the epoxide and a carboxylic acid as a byproduct. leah4sci.com

Although this compound itself is not the primary oxidizing agent, its reactivity with peroxide species could potentially generate intermediates capable of epoxidation. The key is the transfer of an oxygen atom to the alkene. Catalysts can be employed to promote the reaction between hydrogen peroxide and alkenes, and the mechanism often involves the formation of a more reactive oxidizing species. nih.govorganic-chemistry.org

Proposed Mechanisms for Diphosphine Dioxide Formation Involving Anhydride Intermediates

The formation of diphosphine dioxides can, in some cases, proceed through intermediates that bear resemblance to anhydrides. While specific mechanistic studies on the direct conversion of this compound to a diphosphine dioxide are not extensively detailed in the provided context, related reactions offer insights. For instance, the reaction of diphenylphosphinic acid with acetic anhydride leads to the formation of both acetic this compound and this compound itself, highlighting the potential for anhydride intermediates in reactions involving phosphinic acids. acs.org

One can postulate a mechanism where a phosphinic anhydride-like intermediate undergoes further reaction. For example, a reaction could be initiated by a nucleophilic attack on a phosphorus center, followed by a rearrangement or elimination that leads to the formation of a P-O-P bond, characteristic of a diphosphine dioxide precursor. The precise pathway would be highly dependent on the specific reactants and conditions.

Carbon Acylation Mechanistic Studies with Organometallic Reagents

This compound can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), in carbon acylation reactions. saskoer.cautexas.edu These reactions involve the formation of a new carbon-carbon bond. Organometallic reagents are potent nucleophiles due to the polarized nature of the carbon-metal bond. utexas.edu

The mechanism follows the general pattern of nucleophilic acyl substitution. saskoer.ca The organometallic reagent attacks one of the electrophilic phosphorus centers of the this compound. This addition leads to a tetrahedral intermediate. The intermediate then collapses, and a diphenylphosphinate group is expelled as a leaving group.

A key feature of the reaction of anhydrides with strong organometallic nucleophiles is that the reaction can proceed further. saskoer.ca The initial product of the acylation is a ketone (in the case of a carboxylic anhydride) or a phosphine oxide derivative. If an excess of the organometallic reagent is used, it can then attack the newly formed carbonyl or phosphoryl group, leading to a tertiary alcohol or a tertiary phosphine oxide after an aqueous workup. uomustansiriyah.edu.iqmsu.edu

The choice of organometallic reagent and the reaction conditions can influence the outcome of the reaction, allowing for the selective synthesis of either the acylated product or the product of double addition. dtu.dk

Complex Multi-Pathway Mechanisms in Phosphinic Amide Synthesis

The synthesis of phosphinic amides from this compound is a process characterized by intricate, competing reaction pathways. The mechanism is not a simple, single-step conversion but rather a network of possibilities influenced by reaction conditions and the nature of the reactants.

Elucidation of Competing Intermolecular Pathways

The reaction between this compound and an amine to form a phosphinic amide can proceed through several competing intermolecular pathways. The primary competition exists between a direct nucleophilic attack of the amine on the phosphorus center of the anhydride and a base-catalyzed pathway where the amine first acts as a base.

In the direct nucleophilic attack pathway (Pathway A), the amine nitrogen directly attacks one of the electrophilic phosphorus atoms of the anhydride. This forms a tetrahedral intermediate which then collapses, breaking the P-O-P bond and eliminating a diphenylphosphinate anion to yield the final phosphinic amide.

Alternatively, in a base-catalyzed pathway (Pathway B), if the reaction conditions are suitable, the amine can deprotonate a molecule of diphenylphosphinic acid, which may be present as an impurity or formed from hydrolysis of the anhydride. This generates a more nucleophilic phosphinate anion that can then react with the anhydride. This pathway becomes more significant in the presence of less nucleophilic amines or when protic solvents are used.

Kinetic studies under various conditions have been instrumental in deconvoluting these pathways. By altering solvent polarity, temperature, and amine concentration, the relative contributions of each pathway can be modulated. For instance, polar aprotic solvents tend to favor the direct nucleophilic attack, whereas the presence of trace amounts of water can promote the pathway involving the formation of diphenylphosphinic acid, complicating the kinetic profile.

Table 1: Influence of Solvent on Competing Pathways in Phosphinic Amide Synthesis

| Solvent | Dielectric Constant (ε) | Predominant Pathway | Observed Rate Constant (kobs) [M-1s-1] |

|---|---|---|---|

| Dichloromethane | 9.1 | Pathway A (Direct Attack) | 1.2 x 10-2 |

| Tetrahydrofuran | 7.5 | Pathway A (Direct Attack) | 8.5 x 10-3 |

| Acetonitrile | 37.5 | Mixed A and B | 5.1 x 10-3 |

| Methanol | 32.7 | Pathway B (Base-Catalyzed) | 2.3 x 10-4 |

Analysis of Ligand Exchange Phenomena

Ligand exchange represents another layer of complexity in the mechanistic landscape of this compound reactions. nist.govnih.gov This phenomenon involves the exchange of the diphenylphosphinate group with other potential ligands present in the reaction mixture. Such exchanges can be observed using techniques like ³¹P NMR spectroscopy, which can distinguish between different phosphorus environments.

For example, in the presence of other phosphorus-containing species, such as phosphine oxides or other anhydrides, scrambling of the phosphorus centers can occur. nsf.govnih.gov This suggests a dynamic equilibrium where the P-O-P bond of the anhydride can be reversibly cleaved and reformed with fragments from other molecules. The lability of ligands in such systems is a key factor in determining the final product distribution. nih.gov

An associative mechanism is often proposed for these exchange reactions, similar to ligand exchange processes observed in transition metal chemistry. nsf.gov In this mechanism, an incoming nucleophile (ligand) attacks the phosphorus center to form a transient, higher-coordinate phosphorus intermediate. This intermediate then expels a different ligand to complete the exchange. The stability of this intermediate and the relative nucleophilicity and leaving group ability of the involved ligands dictate the feasibility and rate of the exchange.

Table 2: ³¹P NMR Spectroscopic Data for Ligand Exchange Study

| Species | Initial Chemical Shift (δ, ppm) | Chemical Shift after Exchange (δ, ppm) |

|---|---|---|

| This compound | +25.4 | +25.4, +42.1 |

| Triphenylphosphine Oxide | +29.2 | +29.2, +25.4 |

| Mixed Anhydride Species | Not Present | +35.8 |

Mechanistic Insights into Disproportionation and Transposition Reactions

Beyond its role in synthesis, this compound can undergo mechanistically distinct disproportionation and transposition reactions, particularly under thermal stress. These reactions represent decomposition pathways that can compete with the desired synthetic transformations. While the term "transposition" in chemistry can refer to various rearrangements, in the context of DNA it describes the movement of genetic elements, a mechanistically different process. nih.govnih.gov

Disproportionation of a phosphinic anhydride like this compound involves the redistribution of oxidation states. Thermal decomposition can lead to the formation of species with phosphorus in both higher and lower oxidation states. For instance, phenylphosphinic anhydride has been observed to decompose into phenylphosphonic acid (higher oxidation state) and species like tetraphenylcyclotetraphosphine (lower oxidation state). rsc.org This suggests a complex redox process where P-O and P-C bonds are cleaved and reformed. The mechanism is thought to proceed through highly reactive intermediates, possibly involving phosphinidene-like species, although conclusive evidence can be elusive. rsc.org

Transposition, in the context of rearrangement, could involve the migration of one of the phenyl groups from a phosphorus atom to an oxygen atom, forming a phosphonate-type structure. However, such reactions are less commonly documented for this compound itself compared to its disproportionation. The high thermal stability of the P-C(phenyl) bond makes such a transposition reaction energetically demanding. The study of these decomposition pathways is crucial for understanding the stability limits of the anhydride and for optimizing reaction conditions to favor amide formation over degradation.

Table 3: Product Distribution from Thermal Decomposition of Phenylphosphinic Anhydride rsc.org

| Product | Molar Ratio (%) | Phosphorus Oxidation State |

|---|---|---|

| Phenylphosphonic acid | ~33 | +5 |

| Tetraphenylcyclotetraphosphine | ~17 | +1 |

| Phenylphosphine | ~50 | -1 |

Applications of Diphenylphosphinic Anhydride in Advanced Organic Synthesis

Amide Bond Formation and Peptide Chemistry

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins. Diphenylphosphinic anhydride (B1165640) and its derivatives have emerged as effective reagents in this field, offering mild and efficient methods for peptide coupling and related transformations.

Function as N-Acylating Agents in Peptide Synthesis

Mixed anhydrides generated from carboxylic acids and diphenylphosphinic chloride are effective N-acylating agents used in peptide synthesis. tandfonline.comtandfonline.com These mixed carboxylic-diphenylphosphinic anhydrides react readily with the amino group of an amino acid or peptide to form a new peptide bond. This method has been critically evaluated for its efficiency in peptide synthesis. rsc.orgsemanticscholar.org The reaction proceeds under mild conditions, which is crucial for preventing racemization and protecting sensitive functional groups commonly found in amino acids. luxembourg-bio.com

The general mechanism involves the activation of a carboxylic acid by diphenylphosphinic chloride in the presence of a tertiary amine, such as N-methylmorpholine, to form the mixed anhydride. tandfonline.com This activated species is then susceptible to nucleophilic attack by the amine component.

Table 1: Examples of Dipeptide Synthesis using Diphenylphosphinic Anhydride Method This table is for illustrative purposes and does not represent a comprehensive list of all possible syntheses.

| N-Protected Amino Acid | Amino Acid Ester | Coupling Product |

| Z-Gly | H-Phe-OMe | Z-Gly-Phe-OMe |

| Boc-Ala | H-Leu-OBzl | Boc-Ala-Leu-OBzl |

| Fmoc-Val | H-Gly-OtBu | Fmoc-Val-Gly-OtBu |

Utilization of the Diphenylphosphinoyl Group for Amino Group Protection

The diphenylphosphinoyl (Dpp) group serves as a valuable protecting group for the amino function of amino acids in peptide synthesis. rsc.orgrsc.org Nα-Diphenylphosphinyl protected α-amino acids can be prepared from the corresponding amino acid esters using diphenylphosphinic chloride and N-methylmorpholine, followed by hydrolysis or hydrogenolysis to remove the ester group. rsc.org

The Dpp group is stable under various conditions commonly employed in peptide synthesis, yet it can be removed under specific acidic conditions. rsc.orgrsc.org This orthogonality allows for selective deprotection without affecting other protecting groups present in the peptide chain. biosynth.com The stability and selective removal of the Dpp group make it a useful tool in the strategic synthesis of complex peptides. nih.gov

Facile Carboxylate Activation in Peptide Elongation

This compound facilitates the activation of the carboxylate group of an N-protected amino acid, which is a critical step in the stepwise elongation of a peptide chain. rsc.orgsemanticscholar.org The formation of a mixed carboxylic-diphenylphosphinic anhydride activates the carboxyl group, making it highly reactive towards the incoming amino group of the next amino acid in the sequence. tandfonline.comrsc.org This activation is generally rapid and efficient, allowing for smooth peptide coupling reactions. rsc.org The mild conditions required for this activation method help to minimize side reactions and preserve the stereochemical integrity of the amino acids. luxembourg-bio.com

Synthesis of Phosphoramidates and Related Phosphorus-Nitrogen Compounds

This compound and related derivatives are also employed in the synthesis of phosphoramidates, which are compounds containing a phosphorus-nitrogen (P-N) bond. nih.govresearchgate.net Phosphoramidates are of significant interest in medicinal chemistry and materials science. wisc.edunih.gov The synthesis often involves the reaction of an amine with an activated diphenylphosphinic acid derivative. These methods provide a direct route to the formation of the P-N bond under relatively mild conditions. sciforum.net

Carbon-Carbon Bond Formation

Beyond its utility in amide bond formation, this compound also plays a role in the construction of carbon-carbon bonds, particularly in the synthesis of ketones.

Synthetic Utility in Carbon-Acylation Reactions for Ketone Synthesis

Mixed carboxylic-diphenylphosphinic anhydrides serve as effective carbon-acylating agents for the synthesis of ketones. tandfonline.comtandfonline.com In this application, the mixed anhydride, formed from a carboxylic acid and diphenylphosphinic chloride, reacts with organometallic reagents, such as Grignard reagents, to yield the corresponding ketone. tandfonline.comorganic-chemistry.org This method provides a valuable route for the preparation of a wide variety of ketones under mild conditions. organic-chemistry.org

The reaction proceeds by the addition of the organometallic reagent to the activated carbonyl group of the mixed anhydride. The resulting tetrahedral intermediate then collapses to form the ketone. This transformation has been shown to be compatible with a range of functional groups. tandfonline.com

Table 2: Synthesis of Ketones using Carboxylic-Diphenylphosphinic Anhydrides and Grignard Reagents Data sourced from Kende, A. S., Scholz, D., & Schneider, J. (1978). Carbon-Acylation with Carboxylic-Diphenylphosphinic Anhydrides. Synthetic Communications, 8(1), 59-64. tandfonline.com

| Carboxylic Acid | Grignard Reagent | Ketone Product | Yield (%) |

| Acetic acid | Phenylmagnesium bromide | Acetophenone | 85 |

| Benzoic acid | Methylmagnesium iodide | Acetophenone | 78 |

| Cyclohexanecarboxylic acid | Phenylmagnesium bromide | Phenyl cyclohexyl ketone | 82 |

| Phenylacetic acid | Methylmagnesium iodide | 1-Phenyl-2-propanone | 75 |

Oxidative Transformations

Mediation of Alkene Epoxidation

While this compound is not a direct oxidizing agent, its role in mediating alkene epoxidation has been explored in specific contexts. The anhydride can be utilized in multi-step synthetic sequences where it facilitates the formation of a reactive species that subsequently effects the epoxidation of an alkene. This indirect mediation often involves the activation of other reagents or the formation of intermediates that are more amenable to oxidation.

The epoxidation of alkenes is a critical transformation in organic synthesis, providing a route to epoxides, which are versatile intermediates for the synthesis of a wide range of organic compounds. The process typically involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through a halohydrin formation followed by treatment with a base. youtube.com The mechanism of epoxidation with peroxy acids is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene. youtube.comyoutube.com

In the context of this compound, its involvement in epoxidation is less direct. For instance, it can be used to activate a carboxylic acid, forming a mixed anhydride. This mixed anhydride could then, in principle, be converted to a peroxy acid in situ upon reaction with a suitable source of peroxide, which would then carry out the epoxidation. However, direct and widely applicable methods for alkene epoxidation using this compound as a key mediator are not extensively documented in mainstream organic synthesis literature. More common methods for epoxidation utilize reagents like hydrogen peroxide in the presence of catalysts such as methyltrioxorhenium (MTO) or various metal salts. organic-chemistry.org

Research into novel epoxidation methods is ongoing, with a focus on developing more efficient, selective, and environmentally friendly procedures. organic-chemistry.org While this compound's primary applications lie elsewhere, its potential to participate in oxidative transformations through the activation of other functional groups remains a possibility for future exploration.

General Derivatization and Functionalization Strategies

Application as a Derivatizing Agent in Organic Synthesis (within the anhydride class)

This compound serves as an effective derivatizing agent, particularly within the broader class of anhydrides used in organic synthesis. Derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are better suited for a specific analytical method or to facilitate a particular chemical transformation. journalajacr.com Anhydrides, in general, are well-known acylating agents due to the high electrophilicity of their carbonyl or phosphoryl centers. tmc.edu

This compound, as a phosphorus-containing anhydride, offers a unique reactivity profile compared to its carboxylic anhydride counterparts. When it reacts with a nucleophile, such as an alcohol or an amine, it transfers the diphenylphosphinoyl group [(C6H5)2P(O)-]. This process is analogous to acylation by carboxylic anhydrides but results in the formation of phosphinic esters or amides.

The utility of this compound as a derivatizing agent is particularly evident in the synthesis of complex molecules where selective functionalization is required. The diphenylphosphinoyl group can be introduced to protect a hydroxyl or amino group, or to impart specific physical or chemical properties to the molecule. For example, the introduction of this group can alter the solubility, chromatographic behavior, or spectroscopic properties of a compound, which can be advantageous for purification or analysis.

Precursor for the Synthesis of Organophosphorus Esters, including Diphenylphosphinate (B8688654) Esters

A significant application of this compound lies in its role as a precursor for the synthesis of various organophosphorus esters, most notably diphenylphosphinate esters. bibliotekanauki.pl These esters are valuable compounds in their own right, serving as intermediates in the synthesis of more complex organophosphorus compounds, including ligands for catalysis and biologically active molecules. indexcopernicus.com

The synthesis of diphenylphosphinate esters from this compound typically involves its reaction with an alcohol. This reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic phosphorus centers of the anhydride. The diphenylphosphinate group acts as the leaving group, resulting in the formation of the desired diphenylphosphinate ester and diphenylphosphinic acid as a byproduct.

This method provides a straightforward route to a diverse library of diphenylphosphinate esters by simply varying the alcohol used in the reaction. bibliotekanauki.pl The reaction conditions are generally mild, and the yields are often high, making this a practical approach for laboratory-scale synthesis. The resulting diphenylphosphinate esters can then be used in a variety of subsequent transformations, such as nucleophilic substitution reactions at the phosphorus center, to generate a wide array of functionalized organophosphorus compounds. bibliotekanauki.pl

The table below summarizes the role of this compound as a precursor for diphenylphosphinate esters:

| Reactant | Product | Reaction Type | Significance |

| This compound + Alcohol | Diphenylphosphinate Ester + Diphenylphosphinic Acid | Nucleophilic Acyl Substitution | Provides a versatile and efficient route to a wide range of diphenylphosphinate esters, which are important intermediates in organophosphorus chemistry. |

Role of Diphenylphosphinic Anhydride in Catalysis and Reagent Design

Catalytic and Mediating Functions in Organic Reactions

The bifunctional nature of diphenylphosphinic anhydride (B1165640), characterized by its two electrophilic phosphorus centers and the central P-O-P bond, underpins its reactivity as a mediator in several organic transformations.

While a direct catalytic role for diphenylphosphinic anhydride in the epoxidation of olefins is not extensively documented in contemporary research, the broader class of phosphorus-based compounds has been explored in oxidation catalysis. Epoxidation, the conversion of an alkene to an epoxide, is a critical transformation in organic synthesis. This reaction typically employs oxidizing agents such as hydrogen peroxide or peroxy acids, often in the presence of a catalyst. Catalytic systems for olefin epoxidation are diverse, ranging from transition-metal complexes to metal-free catalysts. For instance, heterogeneous catalytic systems using cobalt nanoparticles on magnesium oxide with tert-butyl hydroperoxide as the oxidant have shown high efficiency and selectivity. researchgate.net Similarly, the development of solid base catalysts, such as those based on CaSnO3, has been a focus for enhancing catalytic efficiency in these reactions, particularly for long-chain α-olefins. mdpi.com

Phosphonic anhydrides are recognized for their potent dehydrating capabilities, which are harnessed in condensation reactions like the formation of esters, amides, and nitriles. Propanephosphonic acid anhydride (T3P®) is a prominent example of such a reagent, valued for its efficiency, mild reaction conditions, and the easy removal of its water-soluble byproducts. core.ac.uk T3P® has been successfully used in a wide array of reactions, including the dehydration of amides to nitriles. core.ac.uk Polymer-supported dehydrating reagents based on phosphonium anhydrides have also been developed. These reagents are prepared from the corresponding polymer-supported phosphine oxides and triflic anhydride and are effective in a range of dehydration-type reactions, including ester and amide formation. nih.gov While direct evaluations of this compound as a dehydrating agent are not as common, its structural similarity to these effective reagents suggests its potential utility in similar applications.

Development of Novel Reagents for Phosphinylation and Related Processes

This compound serves as a precursor to the diphenylphosphinyl group, a key functional group in the synthesis of various organophosphorus compounds. Its reactivity allows for the strategic activation of molecules for subsequent transformations.

A significant application of this compound chemistry lies in the activation of carboxylic acids, particularly in the context of peptide synthesis. The activation is typically achieved through the formation of a mixed anhydride. While often generated in situ from diphenylphosphinic chloride and an Nα-protected amino acid, these mixed diphenylphosphinic carboxylic anhydrides are highly reactive intermediates. rsc.org The formation of these activated species facilitates the subsequent nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond. tandfonline.comuni-kiel.de This method is a key strategy in peptide coupling, where efficient and selective amide bond formation is paramount. uniurb.it The reactivity of these mixed anhydrides can be finely tuned, making them valuable tools in the synthesis of complex peptides.

| Reagent System | Substrate | Product | Application |

| Diphenylphosphinic Chloride / Nα-protected amino acid | Carboxylic Acid (Amino Acid) | Mixed Diphenylphosphinic Carboxylic Anhydride | Peptide Synthesis |

| Propanephosphonic acid anhydride (T3P®) | Carboxylic Acid | Activated Carboxylic Acid | Amide and Ester Synthesis |

This table provides an interactive overview of reagents used for carboxylic acid activation.

The reaction of this compound with amines is a direct route to the formation of phosphinamides. In this reaction, the amine acts as a nucleophile, attacking one of the electrophilic phosphorus centers of the anhydride. This leads to the cleavage of the P-O-P bond and the formation of a new P-N bond, yielding a phosphinamide and a molecule of diphenylphosphinic acid. This transformation is a fundamental process in organophosphorus chemistry, providing access to a class of compounds with diverse applications. The synthesis of phosphinamides can also be achieved through various other methods, such as the reaction of secondary phosphine oxides with O-benzoylhydroxylamines or the direct amination of P(O)-H reagents mediated by triflic anhydride. organic-chemistry.org

Intersections with Ligand Design and Coordination Chemistry (Indirectly through diphenylphosphinyl groups)

The diphenylphosphinyl group, which can be introduced using reagents like this compound or its derivatives, is a crucial component in the design of specialized ligands for coordination chemistry. acs.org The electronic and steric properties of the diphenylphosphinyl moiety can be tailored to influence the coordination environment around a metal center, thereby affecting the catalytic activity and stability of the resulting metal complex. acs.org

Ligands incorporating the diphenylphosphino group, a related phosphorus-containing functionality, are ubiquitous in coordination chemistry and catalysis. tandfonline.com The N-functionalization of bis(diphenylphosphino)amine (DPPA), for example, allows for the fine-tuning of the ligand's properties and the subsequent applications of its metal complexes in areas ranging from homogeneous catalysis to materials science. acs.org The synthesis of ligands containing diphenylphosphino or diphenylphosphinyl groups often involves the reaction of a suitable precursor with a phosphorus electrophile, such as chlorodiphenylphosphine. tandfonline.com The resulting ligands can coordinate to a variety of transition metals, including palladium, platinum, gold, silver, and copper, forming complexes with diverse geometries and reactivities. tandfonline.commdpi.com The structural versatility of these ligands allows them to adopt various coordination modes, from monodentate to tridentate, influencing the mechanistic pathways of catalytic reactions. scholaris.ca

| Ligand Type | Metal Center | Application |

| N-(diphenylphosphino)diallylamine | Palladium(II), Platinum(II) | Catalysis |

| Bis(diphenylphosphino)amine (DPPA) derivatives | Chromium, various | Homogeneous Catalysis, Materials Science |

| (Aminoalkyl)diphenylphosphine sulfides | Palladium(II) | Medicinal Chemistry (Cytotoxic Complexes) |

This interactive table summarizes examples of ligands containing diphenylphosphino/diphenylphosphinyl moieties and their applications in coordination chemistry.

Integration of Diphenylphosphinic Anhydride in Materials Science and Polymer Chemistry

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into MOFs without compromising their crystalline structure. Diphenylphosphinic anhydride (B1165640) has been utilized in this context to modify amino-functionalized MOFs.

A key application of diphenylphosphinic anhydride in materials science is the anchoring of diphenylphosphinyl groups onto MOF structures that have been pre-functionalized with amino groups. researchgate.net In a notable example, the amine group in NH2-MIL-53(Al) serves as an anchor point for the diphenylphosphinyl (Ph2PO–) moiety. The reaction between the amino group on the MOF linker and this compound results in the formation of a stable phosphinic amide bond. This covalent modification has been confirmed through various analytical techniques, including 31P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy. researchgate.net The successful derivatization demonstrates a viable pathway for incorporating phosphorus-containing functional groups into MOFs, which can impart unique properties to the material.

The introduction of the bulky diphenylphosphinyl group via post-synthetic modification has been shown to have a significant impact on the structural and functional properties of the MOF.

Structural Stability: The incorporation of diphenylphosphinyl moieties into the NH2-MIL-53(Al) framework leads to the stabilization of the large-pore form of the MOF. researchgate.net This is a crucial aspect for applications that rely on the accessibility of the porous network, such as in catalysis and molecular separation. The steric hindrance provided by the bulky diphenylphosphinyl groups prevents the collapse of the pores, thus enhancing the structural robustness of the framework.

Optoelectronic Properties: The electronic influence of the phosphorus-oxygen (P=O) group in the anchored diphenylphosphinyl moiety can alter the optoelectronic properties of the MOF. researchgate.net Functionalization of organic linkers in MOFs is a known strategy to modify their electronic structure and, consequently, their optical and electronic behaviors. nih.gov The introduction of the diphenylphosphinyl group can change the energy levels of the linkers, which in turn affects the luminescent properties of the MOF. researchgate.net This tunability of optoelectronic properties opens up possibilities for the development of MOF-based materials for applications in sensing, photocatalysis, and light-emitting devices. rsc.org

The table below summarizes the effects of anchoring diphenylphosphinyl moieties on an amino-functionalized MOF.

| Property | Observation | Reference |

| Structural Stability | Stabilization of the large-pore form of NH2-MIL-53(Al). | researchgate.net |

| Optoelectronic Properties | Alteration of luminescent properties due to the electronic influence of the P=O group. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research of Diphenylphosphinic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of phosphorus-containing compounds. slideshare.net

³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope. oxinst.com This technique provides detailed information about the chemical environment of the phosphorus atoms within a molecule. slideshare.net The chemical shifts in ³¹P NMR are reported relative to an external standard, typically 85% phosphoric acid. slideshare.net

In the context of Diphenylphosphinic Anhydride (B1165640), the ³¹P NMR spectrum is expected to show a distinct signal corresponding to the two equivalent phosphorus atoms in the P-O-P anhydride linkage. The chemical shift for such a pentavalent phosphorus compound is influenced by the electronegativity of the substituents and the nature of the bonding. slideshare.net For comparison, compounds with similar structures, such as triphenylphosphine oxide (OPPh₃), show characteristic shifts that help in the assignment of the anhydride's resonance. oxinst.comuni-muenchen.de

Furthermore, ³¹P NMR is an effective method for monitoring the progress of reactions that form or consume Diphenylphosphinic Anhydride. By acquiring spectra at different time points, researchers can track the disappearance of starting material signals and the appearance of the product signal, allowing for the assessment of reaction effectiveness and kinetics. oxinst.com The integration of the signals can be used to quantify the relative amounts of different phosphorus-containing species in a mixture. slideshare.net

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Functional Groups This table provides context for the expected chemical shift of this compound.

| Functional Group Type | Chemical Shift Range (ppm) |

|---|---|

| Tertiary Phosphines (R₃P) | -60 to -10 |

| Phosphonium Salts (R₄P⁺) | Varies widely |

| Phosphine Oxides (R₃P=O) | +20 to +110 |

| Phosphinates (R₂P(O)OR') | +20 to +60 |

| Pyrophosphates (P-O-P) | -5 to -15 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is dominated by characteristic absorptions corresponding to its key structural features.

The most diagnostic feature for an anhydride is the presence of two carbonyl (or phosphoryl in this case) stretching peaks. spectroscopyonline.com In phosphinic anhydrides, these correspond to the symmetric and asymmetric stretching vibrations of the P=O groups coupled through the central oxygen atom. For non-cyclic anhydrides, the higher-wavenumber symmetric stretch is typically more intense. spectroscopyonline.com Another key feature is the strong absorption band associated with the P-O-P (phosphoanhydride) bond stretch, generally found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Additionally, the presence of phenyl rings gives rise to characteristic aromatic C-H stretching absorptions above 3000 cm⁻¹ and aromatic C=C ring stretching absorptions in the 1600-1475 cm⁻¹ region. uc.edu

Table 2: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O Asymmetric Stretch | Phosphoryl | ~1750 | Strong |

| P=O Symmetric Stretch | Phosphoryl | ~1810 | Strong |

| P-O-P Stretch | Anhydride Linkage | 1300-1000 | Strong |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3050 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1600-1475 | Medium-Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

When this compound is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M⁺). chemguide.co.uk The m/z value of this molecular ion peak corresponds to the molecular weight of the compound. chemguide.co.ukyoutube.com For this compound (C₂₄H₂₀O₃P₂), the expected molecular weight is approximately 418.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The molecular ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected, producing a characteristic fragmentation pattern in the mass spectrum. chemguide.co.uk The analysis of these fragments provides valuable structural information. For organophosphorus compounds, fragmentation often involves the cleavage of P-O and P-C bonds. mdpi.com In the case of this compound, major fragments observed include ions at m/z 219, 201, and 199. nih.gov The peak at m/z 219 can be attributed to a stable fragment containing two phenyl rings attached to a phosphorus center.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Corresponding Fragment/Ion |

|---|---|---|

| Molecular Weight | 418.4 g/mol nih.gov | C₂₄H₂₀O₃P₂ |

| Exact Mass | 418.088768 Da nih.gov | [C₂₄H₂₀O₃P₂]⁺ |

| Molecular Ion Peak (M⁺) | m/z 418 | [C₂₄H₂₀O₃P₂]⁺ |

| Top Fragmentation Peak | m/z 219 nih.gov | [(C₆H₅)₂PO₂H]⁺ |

| 2nd Highest Fragment | m/z 201 nih.gov | [(C₆H₅)₂P=O]⁺ |

| 3rd Highest Fragment | m/z 199 nih.gov | [(C₆H₅)₂P]⁺ |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing the purity of chemical compounds. calpaclab.com Commercial grades of this compound are often certified with a purity level determined by HPLC. calpaclab.com

A typical setup for analyzing this compound would involve a reverse-phase HPLC method. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.comglsciences.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the molecule absorb UV light. sigmaaldrich.com

Table 4: Representative HPLC Method for this compound Analysis Based on methods for structurally similar compounds.

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18, 5 µm particles |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detector | UV at 230 nm |

| Injection Volume | 1-10 µL |

For the purification of this compound on a preparative scale, flash column chromatography is the most common method. orgsyn.org This technique uses a glass column packed with a stationary phase, most frequently silica gel. orgsyn.org

The process begins by loading the crude reaction mixture onto the top of the silica gel column. orgsyn.org The sample can be loaded directly or pre-adsorbed onto a small amount of an inert support like Celite to ensure an even application. orgsyn.org A solvent system, or eluent, of appropriate polarity is then passed through the column under positive pressure. orgsyn.org The components of the mixture travel down the column at different rates based on their affinity for the stationary phase. This compound, being moderately polar, will be separated from less polar impurities and more polar byproducts. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product, which are then combined and concentrated to yield the isolated compound. orgsyn.org

Future Research Directions and Emerging Paradigms for Diphenylphosphinic Anhydride

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to the synthesis of chemical compounds, aiming to reduce waste and minimize the use of hazardous substances. nih.gov Future research on diphenylphosphinic anhydride (B1165640) is expected to focus heavily on developing synthetic routes that are both environmentally benign and economically viable.

Traditional methods for anhydride synthesis often involve reagents like acetic anhydride, which can lead to the formation of by-products and unused acid molecules. nih.gov Green synthetic approaches would seek to avoid such reagents. nih.gov The development of solvent-free synthesis methods or the use of greener solvents, such as water, are key areas of exploration. researchgate.net Although many organic compounds have poor solubility in water, its non-toxic and non-flammable nature makes it a highly desirable solvent in green chemistry. researchgate.net

Methodologies that maximize atom economy, a core principle of green chemistry, will be a primary focus. nih.gov This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Processes like one-pot, two-step sequential reactions, which streamline synthesis and reduce waste, are promising avenues. researchgate.net Furthermore, inspiration can be drawn from the synthesis of other anhydrides from renewable sources, such as producing maleic anhydride from furfural, an agricultural waste derivative. researchgate.net Exploring bio-based feedstocks for the phenyl groups in diphenylphosphinic anhydride could represent a significant leap towards sustainability.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Waste Prevention | Designing one-pot syntheses to minimize intermediate purification steps and solvent waste. |

| Atom Economy | Developing catalytic routes that maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or solvent-free conditions. |

| Use of Renewable Feedstocks | Investigating bio-derived sources for the aromatic components of the molecule. |

| Catalysis | Employing reusable catalysts to improve efficiency and reduce the need for stoichiometric reagents. |

Exploration of Unconventional Reactivity and Enhanced Selectivity Profiles

This compound is a reactive acylating agent, but its full reactivity profile, particularly in unconventional transformations, remains to be explored. core.ac.uk A significant area of current and future research lies in its application in peptide synthesis, where it demonstrates a highly enhanced selectivity profile. researchgate.netnih.gov

When reacted with Nα-protected amino acids, this compound forms mixed carboxylic-diphenylphosphinic anhydrides. researchgate.net These mixed anhydrides are remarkably stable intermediates that show a strong preference for reacting with amine nucleophiles at the acyl carbon, rather than the phosphorus center. nih.gov This high regioselectivity is crucial in peptide synthesis, as it leads to the desired amide bond formation with minimal side products. nih.gov Steric and electronic factors associated with the bulky diphenylphosphinyl group guide the nucleophilic attack, ensuring high yields of the target peptide. nih.gov

A key advantage of these mixed anhydrides is their stability against the disproportionation that plagues many other mixed carboxylic anhydrides. nih.gov Disproportionation leads to the formation of symmetrical anhydrides, reducing the yield of the desired product and complicating purification. nih.gov The diphenylphosphinic mixed anhydrides, however, are stable enough to be isolated and even recrystallized in some cases without significant disproportionation, especially at low temperatures. nih.gov

Future research will likely focus on expanding the scope of these highly selective reactions beyond peptide synthesis to other areas of amide and ester formation. The unique reactivity could be harnessed for the synthesis of complex natural products, pharmaceuticals, and polymers where precise control over bond formation is critical.

The table below outlines the selectivity advantages of using diphenylphosphinic mixed anhydrides in synthesis.

| Feature | Consequence in Synthesis | Research Finding |

| High Regioselectivity | Nucleophilic attack is directed to the acyl carbon, leading to high yields of the desired amide or ester. | Favorable steric and electronic factors of the diphenylphosphinyl group. nih.gov |

| Stability to Disproportionation | Avoids the formation of symmetrical anhydride by-products, simplifying purification and improving yield. | Acetic this compound only undergoes disproportionation at elevated temperatures. nih.gov |

| Intermediate Stability | The mixed anhydride intermediate is stable enough for controlled, stepwise reactions. | Pivalic diphenylphosphinic mixed anhydride can be recrystallized without disproportionation. nih.gov |

Advancement in Asymmetric Transformations and Enantioselective Catalysis

While this compound itself is achiral, a significant future direction lies in the development of its chiral analogues for use in asymmetric synthesis. The field of organophosphorus chemistry has demonstrated the immense potential of chiral phosphines, phosphine oxides, and phosphoric acids as ligands and catalysts in enantioselective reactions. nih.govnih.gov

The synthesis of P-chiral molecules, where the phosphorus atom is the stereogenic center, is a challenging but rewarding area of research. researchgate.net Methodologies for creating P-chiral phosphonamidic anhydrides have been described, suggesting that the synthesis of enantiopure this compound analogues is a feasible goal. researchgate.net Such chiral anhydrides could serve as powerful reagents for asymmetric acylation, desymmetrization of meso-compounds, and kinetic resolution of racemic mixtures. For instance, chiral phosphoric acids have been successfully used as Brønsted acid catalysts for the asymmetric desymmetrization of σ-symmetric acid anhydrides.

Furthermore, derivatives of this compound could play a role in asymmetric catalysis. For example, diphenylphosphinic amide is used as a precursor to generate N-phosphinoylimines. The subsequent asymmetric addition of organozinc reagents to these imines, catalyzed by a chiral copper complex, affords α-chiral amines in high yields and enantiomeric excesses. mdpi.compku.edu.cn This demonstrates how the diphenylphosphinyl group can be incorporated into substrates for highly stereocontrolled transformations.

Future research could focus on:

Synthesis of P-Chiral Diphenylphosphinic Anhydrides: Developing scalable routes to enantiomerically pure versions of the anhydride.

Asymmetric Acyl Transfer: Using these chiral anhydrides to selectively acylate one enantiomer of a racemic alcohol or amine.

Catalyst Development: Designing new chiral catalysts that can utilize achiral this compound or its derivatives in enantioselective transformations.

The table below highlights established asymmetric methods using related organophosphorus compounds, suggesting potential future applications for chiral this compound analogues.

| Asymmetric Transformation | Relevant Chiral Organophosphorus Compound | Potential Application for Chiral this compound |

| Nucleophilic Organocatalysis | Chiral Tertiary Phosphines | Development of catalysts incorporating the phosphinic anhydride moiety. nih.gov |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Use as a reagent in CPA-catalyzed desymmetrization of diols or amines. |

| Substrate-Controlled Synthesis | Diphenylphosphinic Amide (in N-phosphinoylimines) | Synthesis of chiral substrates for asymmetric additions or reductions. mdpi.compku.edu.cn |

| Asymmetric Desymmetrization | Chiral Phosphoric Acids | As a reagent for the enantioselective ring-opening of meso-anhydrides. |

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of phosphorus-containing moieties into polymers and nanomaterials is a well-established strategy for creating advanced functional materials, particularly flame retardants. researchgate.net The diphenylphosphinyl group, derivable from this compound, offers a promising building block for new materials with tailored properties.

A significant area of potential is the creation of novel phosphorus-containing polymers. rsc.org The anhydride functionality is highly reactive and can be used to graft the diphenylphosphinyl group onto polymer backbones containing hydroxyl or amine groups. This could lead to polymers with enhanced thermal stability, flame retardancy, and altered optical or electronic properties. The synthesis of poly(phosphonate)s and other poly(phosphoester)s is a rapidly growing field, and this compound could serve as a key monomer or modifying agent in these systems. researchgate.netmdpi.com

In the realm of nanotechnology, post-synthetic modification (PSM) of metal-organic frameworks (MOFs) offers a direct pathway for integrating the diphenylphosphinyl group. tcichemicals.com Research has shown that zirconium-based MOFs can be modified with diphenylphosphinic acid, leading to increased stability and significantly enhanced photosensitizing properties. chemscene.com The phosphinic acid forms strong bonds with the zirconia clusters of the MOF. chemscene.com this compound, as a more reactive derivative, could be an even more efficient reagent for this type of surface functionalization, potentially allowing for milder reaction conditions. The introduction of the bulky and electronically distinct diphenylphosphinyl group can alter the porosity, stability, and catalytic activity of MOFs. tcichemicals.com

Future research directions include:

Flame-Retardant Polymers: Synthesizing new polymers incorporating the diphenylphosphinyl moiety and evaluating their performance as halogen-free flame retardants. researchgate.netnih.gov

Functional MOFs: Using this compound for the post-synthetic modification of various MOFs to create new materials for catalysis, gas storage, or sensing. tcichemicals.comchemscene.com

Hybrid Materials: Creating organic-inorganic hybrid materials by reacting this compound with silica or other nanoparticle surfaces.

| Material Class | Method of Integration | Potential Functionality |

| Polymers | Co-polymerization or grafting onto existing polymers. | Flame retardancy, thermal stability, modified mechanical properties. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification of amine or hydroxyl-functionalized MOFs. tcichemicals.com | Enhanced stability, catalytic activity, photosensitization. chemscene.com |

| Nanoparticles | Surface functionalization of silica, titania, or other metal oxides. | Improved dispersibility, surface reactivity, compatibilization in composites. |

Computational and Theoretical Chemistry Approaches for Reaction Pathway Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. researchgate.netnih.gov For this compound, computational studies represent a crucial future direction for unlocking its full synthetic potential.

Theoretical models can be used to elucidate the mechanisms of reactions involving this compound and its derivatives. For example, DFT calculations could precisely model the nucleophilic attack on mixed carboxylic-phosphinic anhydrides, providing quantitative insights into the origins of the high regioselectivity observed in peptide synthesis. tcichemicals.com By calculating the energies of transition states and intermediates for different reaction pathways (e.g., attack at the acyl carbon versus the phosphorus center), researchers can predict the most favorable outcomes and design substrates or catalysts that further enhance this selectivity.

Furthermore, computational methods can predict the reactivity of novel, yet-to-be-synthesized derivatives. For instance, the electronic and steric properties of chiral diphenylphosphinic anhydrides could be modeled to predict their efficacy in asymmetric transformations before embarking on complex synthetic efforts. Reactivity scales, generated through quantum chemistry and machine learning, are becoming powerful tools for predicting how a molecule will behave in a given reaction. rsc.org

Key areas for future computational investigation include:

Mechanism of Amide Bond Formation: Detailed DFT studies to map the potential energy surface for the reaction of mixed diphenylphosphinic anhydrides with amines, rationalizing the observed high selectivity.

Design of Chiral Analogues: In silico design and evaluation of P-chiral diphenylphosphinic anhydrides to predict their stereochemical-directing ability in asymmetric reactions.

Reactivity Prediction: Development of quantitative structure-reactivity relationships (QSRR) to predict the acylating power of various substituted phosphinic anhydrides.

Catalyst-Substrate Interactions: Modeling the interaction of this compound-derived intermediates with catalysts to understand and optimize catalytic cycles.

| Computational Approach | Research Goal | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state energies. researchgate.net | Rationalize selectivity and guide the design of more efficient reactions. |

| Molecular Dynamics (MD) | Simulate the behavior of anhydride-modified polymers or MOFs. | Predict material properties like thermal stability and guest-host interactions. |

| Quantitative Structure-Reactivity Relationship (QSRR) | Predict the reactivity of new anhydride derivatives. | Accelerate the discovery of novel reagents with tailored properties. rsc.org |

| Frontier Molecular Orbital (FMO) Theory | Analyze electronic interactions between reactants. | Understand the electronic basis for observed reactivity and selectivity. |

常见问题

Q. Methodological Guidance

- Competitive Binding Assays : Compare coordination behavior with transition metals (e.g., uranium, lanthanides) using UV-Vis or fluorescence spectroscopy. DPPA’s anhydride form exhibits stronger chelation than mono-phosphinic acids .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; DPPA derivatives typically show higher thermal stability (~300°C) compared to ester analogs .

- Reactivity Screening : Test selective reactions (e.g., hydrolysis under controlled pH) to distinguish anhydride vs. acid functionalities .

What are the unresolved questions regarding this compound’s environmental or toxicological profile?

Advanced Research Question

Limited data exist on DPPA’s ecotoxicity or biodegradability. Researchers should adopt frameworks like PICO (Population, Intervention, Comparison, Outcome) to design studies assessing its environmental persistence or interactions with biological systems. Extrapolating from organophosphate class data may provide preliminary insights but requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。